(3E)-3-(4-chlorobenzylidene)-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule characterized by its unique structure, which includes a chlorophenyl group, a naphthyl group, and a phenyl group attached to a dihydropyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrrolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyrrolone ring.
Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the dihydropyrrolone core.
Attachment of the Naphthyl and Phenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group but a simpler structure.
4-Methoxyphenethylamine: Another compound with a phenethylamine structure, used in various chemical syntheses.
Uniqueness
(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(NAPHTHALEN-2-YL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: is unique due to its complex structure, which includes multiple aromatic rings and a dihydropyrrolone core
Properties
Molecular Formula |
C27H18ClNO |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-1-naphthalen-2-yl-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H18ClNO/c28-24-13-10-19(11-14-24)16-23-18-26(21-7-2-1-3-8-21)29(27(23)30)25-15-12-20-6-4-5-9-22(20)17-25/h1-18H/b23-16+ |
InChI Key |
BSOBBCJUCYLPHN-XQNSMLJCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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